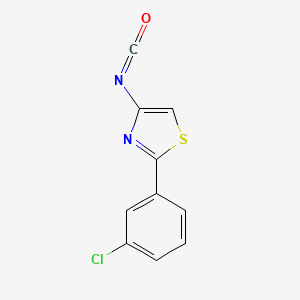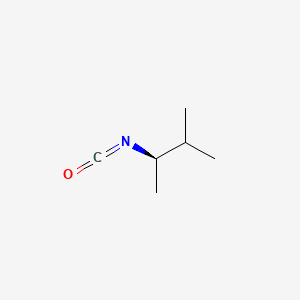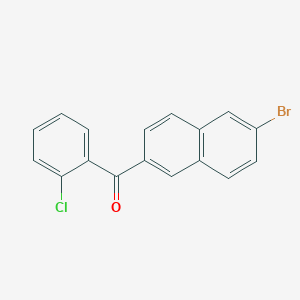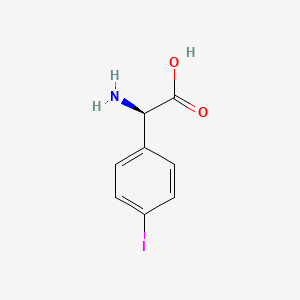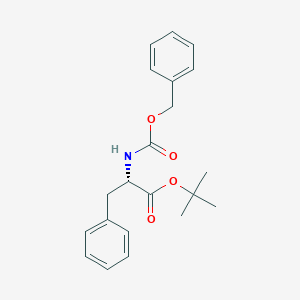
苄氧羰基-苯丙氨酸-叔丁酯
描述
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医学应用:水凝胶形成
苄氧羰基-苯丙氨酸-叔丁酯在形成短至超短肽基水凝胶中起着至关重要的作用。 尽管这些水凝胶的水含量很高,但它们却非常稳定,并且被用于各种生物医学应用,例如细胞治疗、药物递送、组织工程、再生、隐形眼镜、生物传感器和伤口愈合 .
纳米医学:肽自组装
该化合物是短肽自组装不可或缺的组成部分,而短肽自组装是纳米医学领域的一项重要研究方向。 苄氧羰基-苯丙氨酸-叔丁酯所贡献的苯丙氨酸-苯丙氨酸基序用于创建具有广泛应用的纳米结构和水凝胶,从药物递送系统和生物材料到新的治疗范式 .
肽合成:保护基团
在肽合成中,苄氧羰基-苯丙氨酸-叔丁酯被用作氨基酸羧基官能团的保护基团。 这使得能够在不受其他反应性基团干扰的情况下选择性地形成肽键,这对合成复杂肽至关重要 .
材料科学:肽偶联
苄氧羰基-苯丙氨酸-叔丁酯参与肽偶联反应,而肽偶联反应在材料科学中至关重要。 它有助于以高产率和低差向异构化合成肽库,从而有助于开发新材料和高通量筛选库 .
药物合成:生物催化中的脱保护
该化合物用于药物合成的脱保护步骤。 它作为各种药物合成的前体,其去除由生物催化剂促进,使该过程更加高效和环保 .
肽研究:反相固相肽合成
苄氧羰基-苯丙氨酸-叔丁酯用于反相固相肽合成 (SPPS),这是一种肽研究中的创新方法。 该方法特别适用于合成C端修饰的肽和肽模拟物,扩展了肽基药物开发的能力 .
作用机制
Target of Action
Z-PHE-OTBU, also known as tert-butyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate or (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate, is primarily targeted at deprotectase biocatalysts . These biocatalysts selectively remove protecting groups (PGs) from various organic substrates . The common PGs include N-carbobenzyloxy (Cbz or Z) of amines and tert-butyloxycarbonyl (OtBu) of acids .
Mode of Action
Z-PHE-OTBU interacts with its targets, the deprotectase biocatalysts, to facilitate the removal of PGs . This interaction is highly selective, allowing the biocatalyst to act only on its target, leaving other functional groups (FGs) and PGs untouched . This selectivity is a key feature of the compound’s mode of action .
Biochemical Pathways
The primary biochemical pathway affected by Z-PHE-OTBU is the deprotection of doubly-protected amino acids . This involves the removal of the OtBu PG from various amino acid substrates by the Bacillus BS2 esterase . The compound also affects the phenylalanine metabolic pathway, specifically the conversion of prephenate to arogenate .
Pharmacokinetics
It’s important to note that the compound is used in organic synthesis, which often requires multiple steps where a functional group (fg) is concealed from reaction by a protecting group (pg) . The ADME properties of such compounds are crucial in determining their bioavailability .
Result of Action
The result of Z-PHE-OTBU’s action is the production of free L-Phe from the model substrate CBz-L-Phe OtBu . This is achieved through a 1 pot, 2 step deprotection process involving both the BS2 and Cbz-ase . In addition, Z-PHE-OTBU has been found to display potent cytotoxic activity via an unknown mechanism .
Action Environment
The action environment of Z-PHE-OTBU is typically in the context of organic synthesis, where it is used to selectively remove PGs from various organic substrates . The efficiency and stability of this process can be influenced by various environmental factors, such as the presence of other reactive groups . .
生化分析
Biochemical Properties
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate plays a significant role in biochemical reactions, particularly in the context of amino acid derivatives. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminoacyl-tRNA synthetases. These interactions can affect the synthesis and modification of proteins, thereby impacting cellular functions .
Cellular Effects
The effects of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the production of proteins and other biomolecules .
Dosage Effects in Animal Models
The effects of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and other cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the synthesis and degradation of amino acids, impacting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and cellular processes .
属性
IUPAC Name |
tert-butyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-19(23)18(14-16-10-6-4-7-11-16)22-20(24)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJXCRBBAMSEG-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454059 | |
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7670-20-4 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7670-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


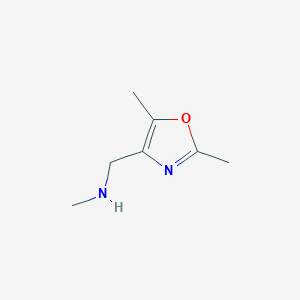
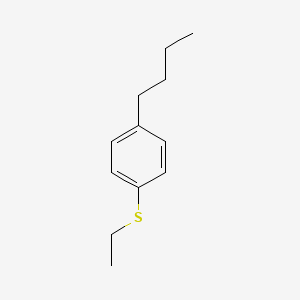
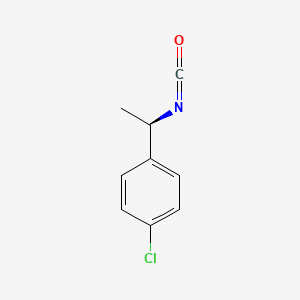
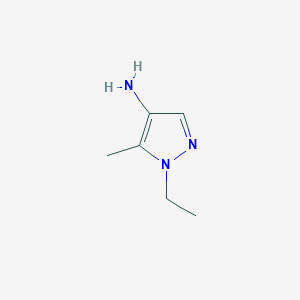

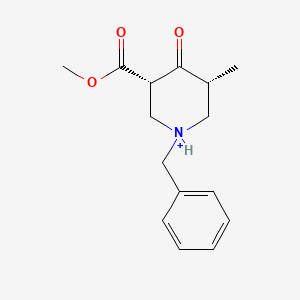
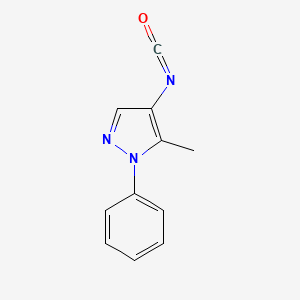
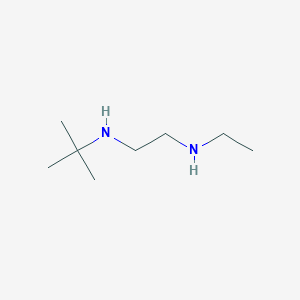

![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)
